molecular formula C16H18F2N6O2S B10934416 1-(difluoromethyl)-3,5-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3,5-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10934416
M. Wt: 396.4 g/mol
InChI Key: FIGLJCZZOPUKMJ-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3,5-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a difluoromethyl group, a triazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3,5-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with a β-diketone under acidic or basic conditions to form the pyrazole ring.

    Introduction of the difluoromethyl group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.

    Formation of the triazole ring: The triazole ring is typically formed through a cyclization reaction involving an azide and an alkyne in the presence of a copper catalyst.

    Sulfonamide formation: The final step involves the reaction of the pyrazole-triazole intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3,5-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of sulfonamide derivatives with different substituents.

Scientific Research Applications

1-(Difluoromethyl)-3,5-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by binding to its ligand-binding domain. The exact molecular pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

1-(Difluoromethyl)-3,5-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C16H18F2N6O2S

Molecular Weight

396.4 g/mol

IUPAC Name

1-(difluoromethyl)-3,5-dimethyl-N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]pyrazole-4-sulfonamide

InChI

InChI=1S/C16H18F2N6O2S/c1-10-4-6-13(7-5-10)8-23-9-19-16(21-23)22-27(25,26)14-11(2)20-24(12(14)3)15(17)18/h4-7,9,15H,8H2,1-3H3,(H,21,22)

InChI Key

FIGLJCZZOPUKMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC(=N2)NS(=O)(=O)C3=C(N(N=C3C)C(F)F)C

Origin of Product

United States

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